Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and acetylation reactions to yield the final product. The reaction conditions often include the use of organic solvents such as methanol or chloroform, and catalysts like acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperatures and in the presence of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features enable it to modulate biological pathways, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate: This compound has a similar structure but includes a thioxo group instead of a dioxo group, leading to different chemical properties and reactivity.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical and biological activities.
Uniqueness
Methyl 4-({[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and aromatic rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H27N3O7 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H27N3O7/c1-36-22-13-7-18(8-14-22)17-30-24(16-25(32)29-20-11-9-19(10-12-20)27(34)38-3)26(33)31(28(30)35)21-5-4-6-23(15-21)37-2/h4-15,24H,16-17H2,1-3H3,(H,29,32) |
InChI Key |
CGJFGHMFECCFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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